An In-depth Technical Guide to 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. While direct experimental data for this specific molecule is not extensively available in public literature, this guide leverages established chemical principles and data from the closely related and commercially available precursor, 3-Amino-4-methylpyridine, to provide a robust theoretical and practical framework. The content herein is designed to support researchers and drug development professionals in the synthesis, characterization, and evaluation of this and similar aminopyridine derivatives.
Introduction: The Aminopyridine Scaffold in Medicinal Chemistry
Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These structures are integral to a wide array of biologically active molecules and approved pharmaceuticals.[3] The unique electronic properties of the pyridine ring, combined with the nucleophilic and hydrogen-bonding capabilities of the amino group, make aminopyridine derivatives versatile building blocks in drug discovery.[3] They are known to interact with various enzymes and receptors, leading to a broad spectrum of biological effects, including but not limited to, antibacterial, anticancer, and anti-inflammatory activities.[4][5] This guide focuses on a specific derivative, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, providing a detailed exploration of its predicted chemical nature and synthesis.
Chemical Structure and Nomenclature
The chemical structure of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one consists of a pyridine ring substituted with an amino group at the 6-position, a methyl group at the 4-position, and a propan-1-one (propionyl) group at the 3-position.
Systematic (IUPAC) Name: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one
Core Scaffold: 3-Amino-4-methylpyridine
The structural representation is as follows:
Caption: Chemical structure of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.
Physicochemical Properties (Predicted and Inferred)
Due to the limited availability of experimental data for the title compound, the following properties are predicted based on the known characteristics of its core substructure, 3-Amino-4-methylpyridine, and general principles of organic chemistry.
Table 1: Physicochemical Properties of 3-Amino-4-methylpyridine (CAS: 3430-27-1)
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [6] |
| Molecular Weight | 108.14 g/mol | [6] |
| Appearance | Brown colored powder | [7] |
| Melting Point | 102-107 °C | [6] |
| Boiling Point | 261.3 °C (Estimated) | [7] |
| SMILES | Cc1ccncc1N | [6] |
| InChI Key | IBKMZYWDWWIWEL-UHFFFAOYSA-N | [6] |
For 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, we can predict the following:
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Molecular Formula: C₉H₁₂N₂O
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Molecular Weight: 164.21 g/mol
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Solubility: Likely to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO. Solubility in water is expected to be limited but may be enhanced in acidic conditions due to the basicity of the pyridine nitrogen and the amino group.
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Basicity (pKa): The presence of the electron-donating amino and methyl groups would increase the basicity of the pyridine nitrogen compared to pyridine itself. The amino group will also contribute to the overall basicity. The acyl group at the 3-position, being electron-withdrawing, will slightly decrease the basicity of the pyridine nitrogen.
Synthesis and Methodologies
The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is not explicitly described in the reviewed literature. However, a plausible synthetic strategy would involve the acylation of 3-Amino-4-methylpyridine. It is important to note that direct Friedel-Crafts acylation of the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is further deactivated upon complexation of the Lewis acid catalyst with the basic pyridine nitrogen.[8][9]
Challenges in Direct Acylation of the Pyridine Ring
Standard Friedel-Crafts acylation conditions often fail with pyridine substrates. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates to the lone pair of electrons on the nitrogen atom, creating a positively charged pyridinium species that is highly deactivated towards electrophilic aromatic substitution.[8][9]
Proposed Synthetic Pathway: Acylation of the Amino Group
A more probable outcome of reacting 3-Amino-4-methylpyridine with an acylating agent like propionyl chloride or propionic anhydride would be the acylation of the more nucleophilic amino group.
Caption: Predicted acylation of the amino group of 3-Amino-4-methylpyridine.
Hypothetical Synthetic Protocol for Ring Acylation
To achieve the desired C-3 acylation on the pyridine ring, more specialized synthetic strategies would be required. One potential, though speculative, approach could involve a directed ortho-metalation followed by acylation.
Step-by-Step Hypothetical Protocol:
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Protection of the Amino Group: The exocyclic amino group of 3-Amino-4-methylpyridine would first need to be protected to prevent its reaction with the organometallic base and the acylating agent. A suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, could be introduced.
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Directed Ortho-Metalation: The protected aminopyridine would then be treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The protected amino group could direct the deprotonation to the adjacent C-2 or C-4 position. However, achieving selective deprotonation at the C-3 position would be challenging and may require a different directing group or a pre-functionalized starting material.
-
Acylation: The resulting lithiated intermediate would then be quenched with an acylating agent, such as propionyl chloride, to introduce the propan-1-one group.
-
Deprotection: Finally, the protecting group on the amino function would be removed under appropriate conditions (e.g., acidic treatment for a Boc group) to yield the target compound.
It must be emphasized that this is a theoretical pathway and would require significant experimental optimization and verification.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one based on its structure.
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¹H NMR:
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Aromatic protons on the pyridine ring would appear as distinct signals.
-
A singlet corresponding to the methyl group protons.
-
A broad singlet for the amino group protons.
-
A quartet and a triplet for the ethyl protons of the propanoyl group.
-
-
¹³C NMR:
-
Signals corresponding to the carbon atoms of the pyridine ring.
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A signal for the methyl carbon.
-
A downfield signal for the carbonyl carbon.
-
Signals for the methylene and methyl carbons of the propanoyl group.
-
-
IR Spectroscopy:
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N-H stretching vibrations for the amino group.
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C=O stretching vibration for the ketone.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of the compound (164.21 g/mol ).
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Potential Applications in Drug Development
Given the established biological activities of aminopyridine derivatives, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one could be a valuable scaffold for the development of novel therapeutic agents.[1][2][3] The introduction of a propionyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent aminopyridine core. Potential areas of investigation include:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine ring.[4]
-
Antibacterial Agents: Aminopyridine derivatives have shown promise as antibacterial compounds.[5]
-
CNS-Active Agents: The aminopyridine structure is present in drugs that target the central nervous system.
Safety and Handling
The safety and handling precautions for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one should be based on the known hazards of its precursor, 3-Amino-4-methylpyridine.
Table 2: Hazard Information for 3-Amino-4-methylpyridine
| Hazard Statement | Precautionary Statement | Source |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | [6] |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |
It is recommended to handle 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
1-(6-Amino-4-methylpyridin-3-yl)propan-1-one represents an interesting, albeit underexplored, derivative of the pharmacologically relevant aminopyridine scaffold. This technical guide has provided a comprehensive theoretical framework for its chemical structure, physicochemical properties, and potential synthetic routes, drawing upon the established knowledge of its core component, 3-Amino-4-methylpyridine. While direct experimental data remains to be established, the information presented herein offers a valuable starting point for researchers and drug development professionals interested in exploring the synthesis and biological activity of this and related compounds. Further experimental investigation is warranted to validate the predicted properties and to develop efficient and regioselective synthetic methodologies.
References
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
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Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2023). PubMed. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
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Synthesis of Imidazopyridine- and Indole-Fused Azepinones via an Unusual Friedel–Crafts Alkylation of Chloroacetylated GBB Adducts. (2026). Organic Letters. [Link]
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Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PLoS One. [Link]
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friedel-crafts acylation reaction: Topics by Science.gov. (n.d.). Science.gov. [Link]
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